2,2,2-Trifluoro-1-(pyrazin-2-yl)ethane-1,1-diol
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Overview
Description
2,2,2-Trifluoro-1-(pyrazin-2-yl)ethane-1,1-diol is an organic compound with the molecular formula C6H5F3N2O2 It is characterized by the presence of trifluoromethyl and pyrazinyl groups attached to an ethanediol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-Trifluoro-1-(pyrazin-2-yl)ethane-1,1-diol typically involves the reaction of pyrazine derivatives with trifluoroacetaldehyde. One common method includes the condensation of pyrazine with trifluoroacetaldehyde under controlled conditions to yield the desired product. The reaction is usually carried out in the presence of a suitable catalyst and under an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
2,2,2-Trifluoro-1-(pyrazin-2-yl)ethane-1,1-diol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) or organolithium compounds.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield trifluoromethyl ketones, while reduction could produce trifluoromethyl alcohols .
Scientific Research Applications
2,2,2-Trifluoro-1-(pyrazin-2-yl)ethane-1,1-diol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for its ability to interact with specific biological targets.
Industry: It is used in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2,2,2-Trifluoro-1-(pyrazin-2-yl)ethane-1,1-diol involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances its binding affinity and specificity, allowing it to modulate biological pathways effectively. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2,2,2-Trifluoro-1-(pyridin-3-yl)ethane-1,1-diol: Similar in structure but with a pyridine ring instead of pyrazine.
2,2,2-Trifluoro-1-(isoquinolin-1-yl)ethane-1,1-diol: Contains an isoquinoline ring, offering different chemical properties and applications.
Uniqueness
2,2,2-Trifluoro-1-(pyrazin-2-yl)ethane-1,1-diol is unique due to its specific combination of trifluoromethyl and pyrazinyl groups. This combination imparts distinct chemical reactivity and biological activity, making it valuable for specialized applications in research and industry .
Properties
Molecular Formula |
C6H5F3N2O2 |
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Molecular Weight |
194.11 g/mol |
IUPAC Name |
2,2,2-trifluoro-1-pyrazin-2-ylethane-1,1-diol |
InChI |
InChI=1S/C6H5F3N2O2/c7-6(8,9)5(12,13)4-3-10-1-2-11-4/h1-3,12-13H |
InChI Key |
CSYFJBPKNYIEHM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C=N1)C(C(F)(F)F)(O)O |
Origin of Product |
United States |
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